

3-Ethyl-2,4-dimethyl-1H-pyrrole chemical properties and structure

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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethyl-1H-pyrrole

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An In-depth Technical Guide to 3-Ethyl-2,4-dimethyl-1H-pyrrole

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **3-Ethyl-2,4-dimethyl-1H-pyrrole**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

3-Ethyl-2,4-dimethyl-1H-pyrrole, also known as Kryptopyrrole, is a substituted pyrrole derivative.[1][2] It is recognized as an important diagnostic compound for pyroluria, a biochemical abnormality characterized by the overproduction of pyrrole molecules, which can impact hemoglobin synthesis.[3] The compound presents as a liquid and is generally soluble in common organic solvents like ethanol and dichloromethane, but has low solubility in water.[4][5]

Quantitative Data Summary

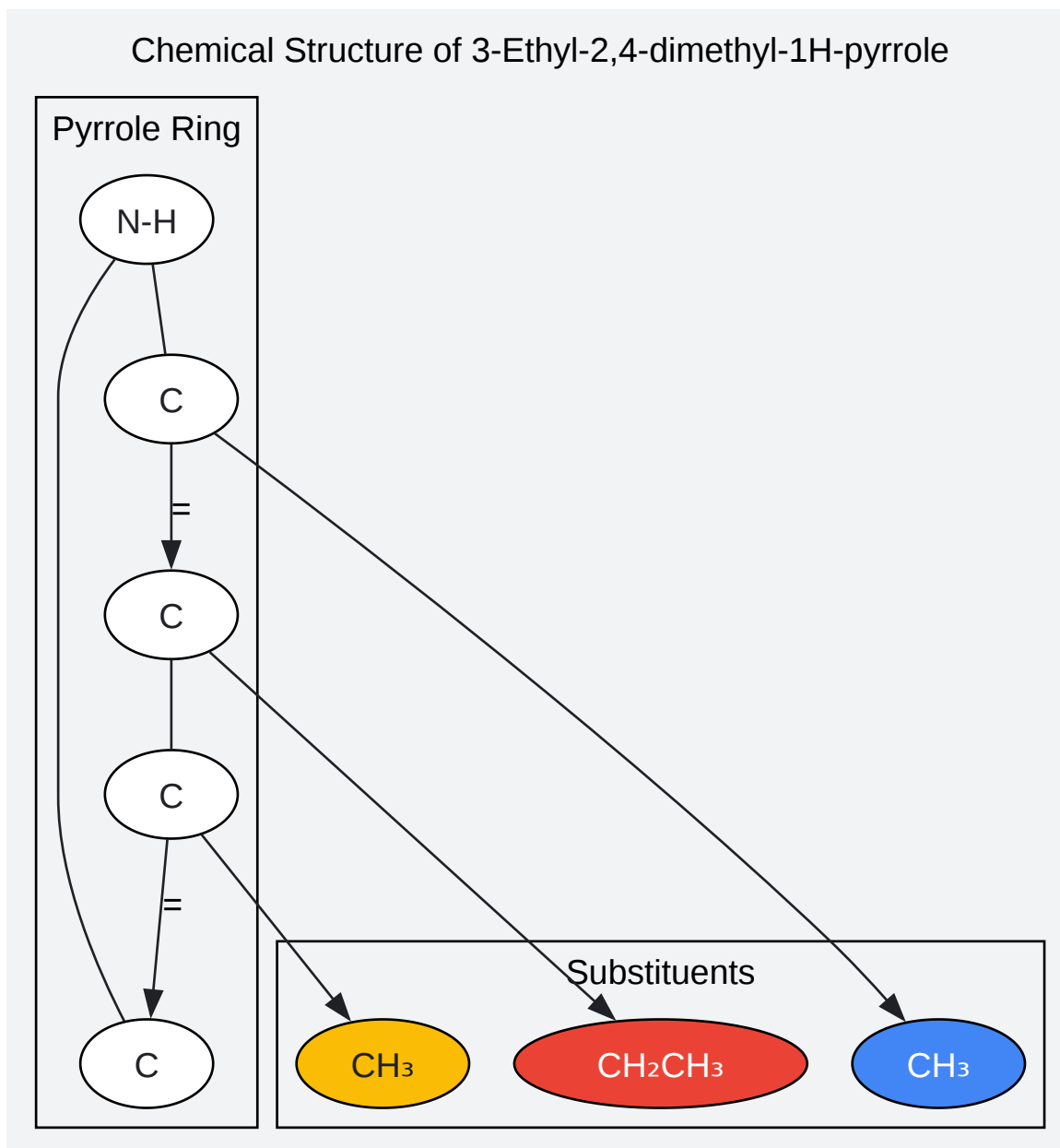
The following table summarizes the key quantitative properties of **3-Ethyl-2,4-dimethyl-1H-pyrrole**.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₃ N	[1][2][4]
Molecular Weight	123.20 g/mol	[1]
Boiling Point	197 °C at 710 mmHg	[3]
Density	0.913 g/mL at 25 °C	[3]
Refractive Index	n ₂₀ /D 1.496	[3]
Flash Point	72 °C (161.6 °F) - closed cup	[6]
Storage Temperature	2-8°C	[3]

Chemical Structure and Identification

The structure of **3-Ethyl-2,4-dimethyl-1H-pyrrole** consists of a central pyrrole ring with methyl groups at positions 2 and 4, and an ethyl group at position 3.

- IUPAC Name: **3-ethyl-2,4-dimethyl-1H-pyrrole**[1]
- CAS Number: 517-22-6[1][2]
- SMILES String: CCC1=C(NC=C1C)C[1]
- InChI Key: ZEBBLOXDLGIMEG-UHFFFAOYSA-N[1]
- Synonyms: 2,4-Dimethyl-3-ethylpyrrole, Kryptopyrrole, Cryptopyrrole[1][2]



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Structural relationship of substituents on the pyrrole core.

Experimental Protocols

While specific synthesis protocols for **3-Ethyl-2,4-dimethyl-1H-pyrrole** are not readily available, established methods for synthesizing substituted pyrroles, such as the Paal-Knorr and Knorr syntheses, can be adapted.[7][8] This compound can be used as a substrate for synthesizing Boradiazaindacene (BODIPY dyes) and meso-alkyl dipyrin salts.[3]

General Synthesis Workflow (Adapted Paal-Knorr)

The Paal-Knorr reaction is a common method for synthesizing substituted pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia.[7]



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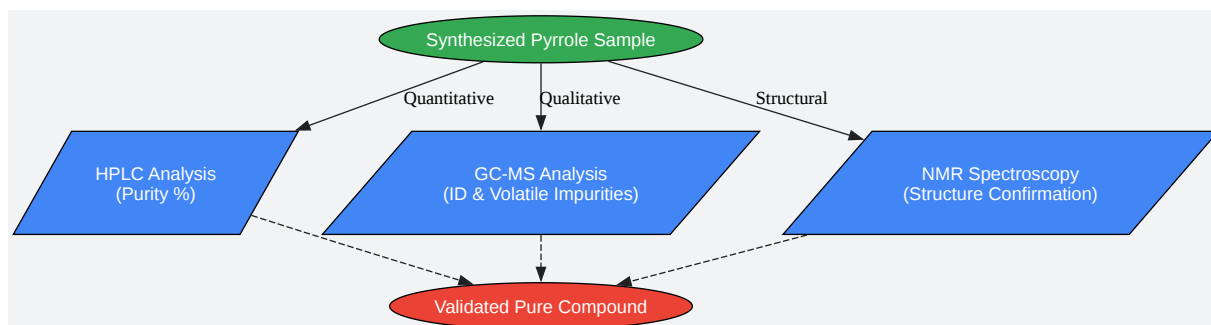
General workflow for pyrrole synthesis via Paal-Knorr reaction.

Methodology:

- Reaction Setup: A 1,4-diketone precursor is dissolved in a suitable solvent (e.g., ethanol).[7]
- Amine Addition: An excess of an ammonia source, such as ammonium carbonate, is added. A catalytic amount of an acid like glacial acetic acid can be used to accelerate the reaction. [7]
- Reflux: The mixture is heated to reflux for several hours.[7]
- Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC).[7]
- Workup: Once complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in water and extracted with an organic solvent (e.g., dichloromethane).[7]
- Purification: The combined organic layers are dried and the solvent evaporated. The crude product is then purified by vacuum distillation or column chromatography.[7]

Analytical Purity Validation

The purity of synthesized **3-Ethyl-2,4-dimethyl-1H-pyrrole** can be validated using a combination of chromatographic and spectroscopic techniques.[9]



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Workflow for the analytical validation of compound purity.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Purpose: To separate and identify volatile compounds and impurities.[9]
- Protocol Outline:
 - Column: HP-5MS capillary column (or equivalent).[9]
 - Carrier Gas: Helium.[9]
 - Injector Temperature: 250 °C.[9]
 - Oven Program: Initial temperature of 50 °C, ramped to 280 °C.[9]
 - Analysis: The retention time and mass spectrum are used to identify the compound and any impurities.[9]

2. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the compound.[9]
- Protocol Outline:
 - Column: C18 reverse-phase column.[9]
 - Mobile Phase: A gradient of acetonitrile and water.[9]
 - Detection: UV detection at a suitable wavelength (e.g., 220 nm).[9]
 - Analysis: Purity is calculated based on the relative area of the main peak.[9]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure.[9]
- Protocol Outline:
 - Spectra: Both ^1H and ^{13}C NMR spectra are acquired.[9]
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3).[9]
 - Analysis: The chemical shifts, integration, and coupling patterns in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are used to confirm the molecular structure.[9][10]

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